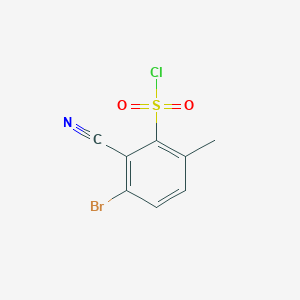
3-Bromo-2-cyano-6-methylbenzenesulfonyl chloride
Descripción general
Descripción
3-Bromo-2-cyano-6-methylbenzenesulfonyl chloride: is an organic compound with the molecular formula C8H5BrClNO2S. It is a derivative of benzenesulfonyl chloride, featuring a bromine atom at the third position, a cyano group at the second position, and a methyl group at the sixth position on the benzene ring. This compound is used in various chemical synthesis processes due to its reactivity and functional group diversity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-cyano-6-methylbenzenesulfonyl chloride typically involves the following steps:
Bromination: The starting material, 2-cyano-6-methylbenzenesulfonyl chloride, undergoes bromination using bromine or a bromine source in the presence of a catalyst such as iron(III) bromide.
Purification: The crude product is purified through recrystallization or column chromatography to obtain the desired compound with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale bromination reactions under controlled conditions to ensure safety and efficiency. The use of automated systems and continuous flow reactors can enhance the scalability and reproducibility of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by various nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The cyano group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, sodium methoxide, or primary amines in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution Products: Sulfonamides, sulfonate esters, or sulfonyl thiols.
Reduction Products: 3-Bromo-2-amino-6-methylbenzenesulfonyl chloride.
Oxidation Products: 3-Bromo-2-carboxy-6-methylbenzenesulfonyl chloride.
Aplicaciones Científicas De Investigación
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Catalysis: Acts as a precursor for catalysts in various organic transformations.
Biology and Medicine:
Drug Development: Utilized in the synthesis of biologically active compounds with potential therapeutic applications.
Bioconjugation: Employed in the modification of biomolecules for research and diagnostic purposes.
Industry:
Material Science: Used in the preparation of advanced materials with specific properties.
Polymer Chemistry: Involved in the synthesis of functional polymers and copolymers.
Mecanismo De Acción
The mechanism of action of 3-Bromo-2-cyano-6-methylbenzenesulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various sulfonyl derivatives, which can further participate in different chemical reactions. The bromine and cyano groups also contribute to the compound’s reactivity and can undergo transformations under specific conditions.
Comparación Con Compuestos Similares
- 3-Bromo-2-cyano-6-methoxybenzenesulfonyl chloride
- 3-Bromo-2-cyano-6-ethylbenzenesulfonyl chloride
- 3-Bromo-2-cyano-6-fluorobenzenesulfonyl chloride
Comparison:
- Functional Groups: The presence of different substituents (e.g., methoxy, ethyl, fluorine) on the benzene ring can significantly alter the reactivity and properties of the compounds.
- Reactivity: The electron-donating or electron-withdrawing nature of the substituents affects the compound’s reactivity in various chemical reactions.
- Applications: Each compound may have unique applications based on its specific functional groups and reactivity profile.
Propiedades
IUPAC Name |
3-bromo-2-cyano-6-methylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClNO2S/c1-5-2-3-7(9)6(4-11)8(5)14(10,12)13/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVLBFTVKIVQFLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Br)C#N)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















